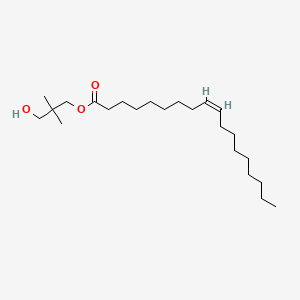
(4-Acetyloxy-2,5-ditert-butylphenyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Acetyloxy-2,5-ditert-butylphenyl) acetate is a chemical compound with the molecular formula C18H26O4 and a molecular weight of 306.402 g/mol . It is also known by its IUPAC name, 2,4-diacetoxy-1,4-di-tert-butylbenzene . This compound belongs to the class of aromatic esters and is characterized by the presence of two tert-butyl groups and two acetoxy groups attached to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetyloxy-2,5-ditert-butylphenyl) acetate typically involves the acetylation of 2,5-ditert-butylphenol. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete acetylation .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4-Acetyloxy-2,5-ditert-butylphenyl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2,5-ditert-butylphenol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Acetyloxy-2,5-ditert-butylphenyl) acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Acetyloxy-2,5-ditert-butylphenyl) acetate involves its interaction with specific molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding phenol derivative. This phenol derivative can then interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diacetoxy-1,4-di-tert-butylbenzene: A closely related compound with similar structural features.
2,5-Ditert-butylphenol: A precursor in the synthesis of (4-Acetyloxy-2,5-ditert-butylphenyl) acetate.
4-Acetyloxy-2,5-dimethylphenyl acetate: A compound with similar functional groups but different alkyl substituents.
Uniqueness
This compound is unique due to the presence of both acetoxy and tert-butyl groups, which confer specific chemical and physical properties. These properties make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
900-02-7 |
|---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(4-acetyloxy-2,5-ditert-butylphenyl) acetate |
InChI |
InChI=1S/C18H26O4/c1-11(19)21-15-9-14(18(6,7)8)16(22-12(2)20)10-13(15)17(3,4)5/h9-10H,1-8H3 |
InChI Key |
WLKNHGFKRADSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1C(C)(C)C)OC(=O)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14149869.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)
![3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14149878.png)


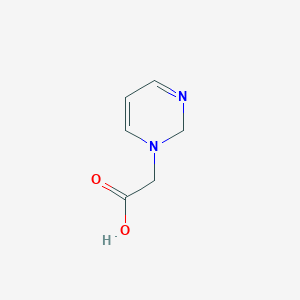

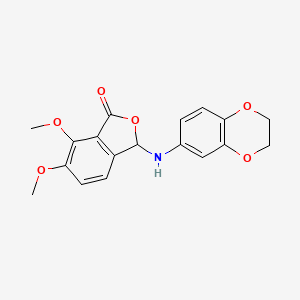
![(2R)-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14149908.png)
![(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B14149924.png)
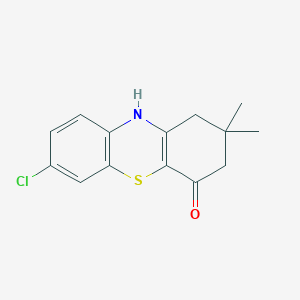
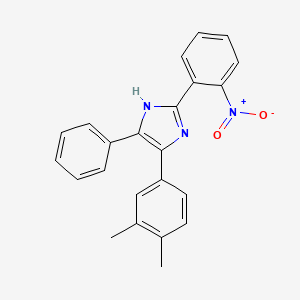
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B14149944.png)
